molecular formula C8H14ClNO4 B13334610 (Z)-2-(3-Methoxyacrylamido)-2-methylpropanoic acid hydrochloride

(Z)-2-(3-Methoxyacrylamido)-2-methylpropanoic acid hydrochloride

Katalognummer: B13334610
Molekulargewicht: 223.65 g/mol
InChI-Schlüssel: KOHSYBRUTUBQKO-MKWAYWHRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-2-(3-Methoxyacrylamido)-2-methylpropanoic acid hydrochloride: is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a methoxyacrylamido group and a methylpropanoic acid moiety, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(3-Methoxyacrylamido)-2-methylpropanoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as methoxyacrylic acid and 2-methylpropanoic acid.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production process.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: (Z)-2-(3-Methoxyacrylamido)-2-methylpropanoic acid hydrochloride can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, resulting in new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) and platinum (Pt) are used to facilitate various reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (Z)-2-(3-Methoxyacrylamido)-2-methylpropanoic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound is studied for its potential interactions with biomolecules. It can be used in the development of bioactive compounds and as a probe to study biological pathways.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.

Wirkmechanismus

The mechanism of action of (Z)-2-(3-Methoxyacrylamido)-2-methylpropanoic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and physiological effects. The exact mechanism depends on the context of its use, such as in drug development or material science.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (Z)-2-(3-Methoxyacrylamido)-2-methylpropanoic acid
  • (E)-2-(3-Methoxyacrylamido)-2-methylpropanoic acid
  • 2-(3-Methoxyacrylamido)-2-methylpropanoic acid

Uniqueness

The uniqueness of (Z)-2-(3-Methoxyacrylamido)-2-methylpropanoic acid hydrochloride lies in its specific (Z)-configuration, which imparts distinct chemical and physical properties. This configuration can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound in various scientific and industrial applications.

Eigenschaften

Molekularformel

C8H14ClNO4

Molekulargewicht

223.65 g/mol

IUPAC-Name

2-[[(Z)-3-methoxyprop-2-enoyl]amino]-2-methylpropanoic acid;hydrochloride

InChI

InChI=1S/C8H13NO4.ClH/c1-8(2,7(11)12)9-6(10)4-5-13-3;/h4-5H,1-3H3,(H,9,10)(H,11,12);1H/b5-4-;

InChI-Schlüssel

KOHSYBRUTUBQKO-MKWAYWHRSA-N

Isomerische SMILES

CC(C)(C(=O)O)NC(=O)/C=C\OC.Cl

Kanonische SMILES

CC(C)(C(=O)O)NC(=O)C=COC.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.